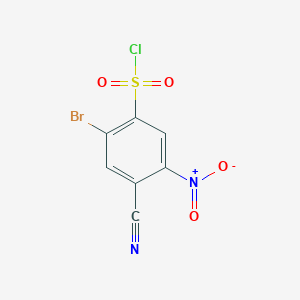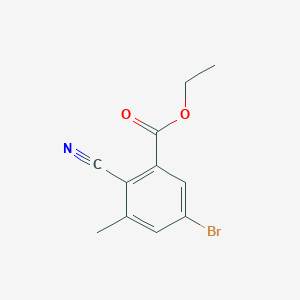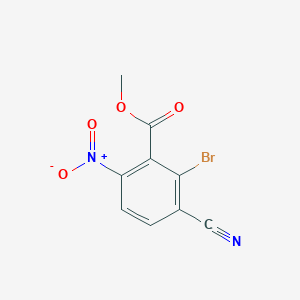![molecular formula C12H12N2O3 B1417264 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152514-20-9](/img/structure/B1417264.png)
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol, also known as OXO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. OXO is a heterocyclic compound that belongs to the oxadiazole family, and it contains both nitrogen and oxygen atoms in its structure. Its chemical formula is C12H10N2O3, and its molecular weight is 234.22 g/mol.
Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard. Its precise structure and properties allow for accurate calibration of analytical instruments, ensuring the reliability of drug testing results .
Biochemical Research
In biochemistry, this phenolic oxadiazole derivative may be involved in studying enzyme inhibition, receptor binding assays, and as a potential substrate or inhibitor in metabolic pathways. Its unique structure could provide insights into the interaction between small molecules and biological macromolecules .
Material Science
The compound’s stability under high temperatures and its potential electronic properties could make it a candidate for use in material science research, particularly in the development of new polymeric materials or coatings that require specific thermal or electronic characteristics .
Environmental Science
Researchers might explore the environmental fate of this compound, including its biodegradability and potential to bioaccumulate. It could serve as a model compound to understand the environmental impact of similar organic molecules .
Agricultural Chemistry
In agriculture, such compounds could be investigated for their role as growth promoters or inhibitors, their effect on soil microorganisms, or their potential use in pest control strategies .
Medicinal Chemistry
The oxadiazole moiety is a common feature in medicinal chemistry, where this compound could be a precursor or an intermediate in the synthesis of molecules with therapeutic properties. It could be particularly useful in the design of new drugs with specific pharmacological targets .
Pharmacology
In pharmacology, the compound could be used to study its pharmacokinetics and pharmacodynamics. It may also be useful in the development of drug delivery systems, where its interactions with other pharmaceutical agents could be crucial .
Synthetic Chemistry
As a synthetic intermediate, this compound could be used to create a variety of other complex molecules. Its reactivity with different chemical reagents could be studied to expand the toolbox of synthetic chemists .
properties
IUPAC Name |
3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-4-1-3-8(7-9)11-13-12(17-14-11)10-5-2-6-16-10/h1,3-4,7,10,15H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQTBBXJASVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)